2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S2/c23-17-9-11-20(12-10-17)32-14-13-24-22(27)16-25(18-5-4-6-19(15-18)26(28)29)33(30,31)21-7-2-1-3-8-21/h1-12,15H,13-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNVBNPIAUPWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of aniline to form 3-nitroaniline, followed by sulfonylation with benzenesulfonyl chloride to yield N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with 2-(4-chlorophenyl)sulfanylethylamine and acetic anhydride under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-3-nitroaniline: Similar structure but lacks the chlorophenylsulfanyl ethyl group.
N-(4-chlorophenyl)sulfanylethylamine: Contains the chlorophenylsulfanyl ethyl group but lacks the benzenesulfonyl and nitroaniline moieties.
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
